2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1) 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Brand Name: Vulcanchem
CAS No.: 884242-13-1
VCID: VC8147182
InChI: InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7)
SMILES: CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36 g/mol

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)

CAS No.: 884242-13-1

Cat. No.: VC8147182

Molecular Formula: C13H18N2O2S

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1) - 884242-13-1

Specification

CAS No. 884242-13-1
Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
IUPAC Name 2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Standard InChI InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7)
Standard InChI Key SXXXWJDXUIJRKW-UHFFFAOYSA-N
SMILES CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2
Canonical SMILES CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione, reflects its dual constituents. The benzimidazole-thiol component features a bicyclic aromatic system with a thione group at position 2 and a methyl substituent at position 5. The 2-methylbutanoic acid moiety is a branched carboxylic acid with a four-carbon chain. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂SPubChem
Molecular Weight266.36 g/molPubChem
Canonical SMILESCCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2PubChem
InChI KeySXXXWJDXUIJRKW-UHFFFAOYSA-NPubChem

The thione group (C=S) in the benzimidazole ring enhances electrophilic reactivity, enabling participation in nucleophilic substitution and coordination chemistry. The carboxylic acid group (pKa ≈ 4.8) confers pH-dependent solubility, favoring protonation in acidic environments and deprotonation in basic conditions.

Synthesis and Preparation Methods

Synthetic Routes

The compound is synthesized via a 1:1 stoichiometric reaction between 2-methylbutanoic acid and 6-methyl-1H-benzimidazole-2-thiol under controlled conditions. A representative protocol involves:

  • Refluxing equimolar amounts of the precursors in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–100°C for 4–6 hours .

  • Purification via silica gel chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50) or recrystallization from ethanol/water mixtures .

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and minimize byproducts. Critical parameters include temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of the thione group.

Characterization

  • ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 2.46 (s, 3H, CH₃), 4.51 (s, 2H, CH₂), and 7.27–7.59 (m, 3H, aromatic protons) .

  • ¹³C NMR (DMSO-d₆, 75 MHz): Signals at δ 21.04 (CH₃), 52.94 (CH₂), and 112.91–135.01 (aromatic carbons) .

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The thione sulfur acts as a soft nucleophile, reacting with alkyl halides (e.g., ethyl bromoacetate) to form thioether derivatives. For example:
6-methylbenzimidazole-2-thiol+R-X6-methylbenzimidazole-2-SR+HX\text{6-methylbenzimidazole-2-thiol} + \text{R-X} \rightarrow \text{6-methylbenzimidazole-2-SR} + \text{HX}
This reactivity is exploited to generate analogs with modified solubility and bioactivity .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) yields sulfoxides or sulfones, altering electronic properties.

  • Reduction: Sodium borohydride (NaBH₄) reduces the thione to a thiol (-SH), enhancing metal-binding capacity.

Comparative Analysis with Related Compounds

CompoundKey FeaturesBioactivity (IC₅₀/MIC)
6-methyl-1H-benzimidazole-2-thiolAromatic, thiol-richAntifungal (MIC = 4–8 μg/mL)
2-methylbutanoic acidHydrophobic, carboxylic acidLimited direct bioactivity
Target compoundHybrid structure, dual functionalityBroad-spectrum potential

The hybrid structure synergizes the lipophilicity of 2-methylbutanoic acid with the pharmacophore benzimidazole-thiol, enhancing membrane permeability and target engagement.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for:

  • Anticancer agents: Modulating topoisomerase activity.

  • Antimicrobial coatings: Functionalizing medical devices.

Material Science

  • Coordination polymers: Utilizing thiol-metal interactions for sensor design.

  • Catalysis: Sulfur sites facilitate heterogeneous catalytic cycles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator